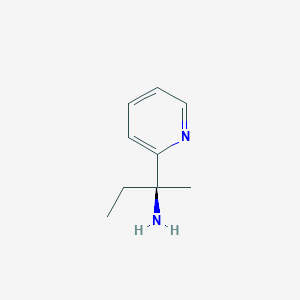
(2S)-2-pyridin-2-ylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Pyridyl)butan-2-amine is a chiral amine compound featuring a pyridine ring attached to a butan-2-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Pyridyl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Chiral Resolution: The chiral center is introduced using asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of (S)-2-(2-Pyridyl)butan-2-amine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: (S)-2-(2-Pyridyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Pyridyl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Pyridyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity and chemical reactivity.
Comparación Con Compuestos Similares
®-2-(2-Pyridyl)butan-2-amine: The enantiomer of (S)-2-(2-Pyridyl)butan-2-amine, with different stereochemistry.
2-(2-Pyridyl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2-Pyridyl)propan-2-amine: Another related compound with a different carbon chain length.
Uniqueness: (S)-2-(2-Pyridyl)butan-2-amine is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
190524-24-4 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
Clave InChI |
GCYQSVQWRXALCV-VIFPVBQESA-N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
SMILES isomérico |
CC[C@@](C)(C1=CC=CC=N1)N |
SMILES canónico |
CCC(C)(C1=CC=CC=N1)N |
Sinónimos |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















